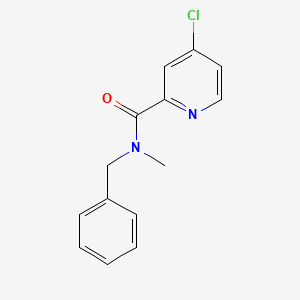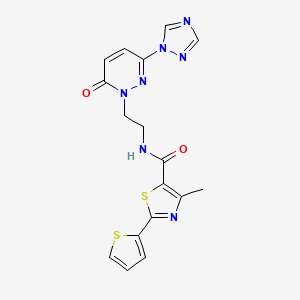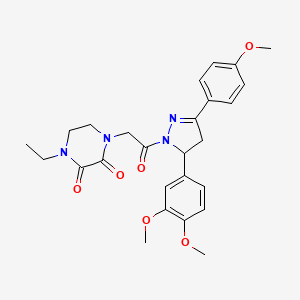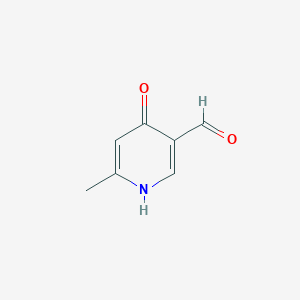
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BTE is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression in cells. This compound has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is often overactive in cancer cells. By inhibiting these key enzymes and pathways, this compound is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. This compound has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide for lab experiments is its high potency and specificity for cancer cells. This compound has been shown to be highly effective at inhibiting the growth and proliferation of cancer cells, while having minimal effects on normal cells. This makes this compound a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One potential direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other signaling pathways and enzymes in cancer cells. Additionally, the potential use of this compound in combination with other cancer therapies should be investigated, as this may enhance its effectiveness. Finally, the potential use of this compound in other disease models, such as inflammation and neurodegenerative diseases, should be explored.
Métodos De Síntesis
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multistep process that involves the reaction of 5-benzoylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-methoxybenzylamine. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research applications. One of the most promising applications of this compound is in cancer research. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,22H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBNBGAUSPWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)


![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)